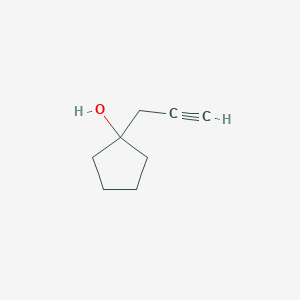

1-(Prop-2-yn-1-yl)cyclopentanol

Description

Contextualizing Propargyl Alcohols within Advanced Synthetic Methodologies

Propargyl alcohols are recognized as versatile building blocks in organic synthesis. vulcanchem.com Their utility stems from the reactivity of both the alkyne and the alcohol functionalities. The terminal alkyne provides a site for various coupling reactions, cycloadditions, and nucleophilic additions, while the hydroxyl group can be a directing group, a nucleophile, or a leaving group after activation. vulcanchem.comsci-hub.se

In recent years, the employment of propargyl alcohols has been prominent in the development of cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. rsc.org These methodologies are highly sought after for their efficiency and atom economy. The reactivity of propargyl alcohols has been harnessed in the synthesis of a variety of heterocyclic and carbocyclic systems. vulcanchem.com

Structural Features of 1-(Prop-2-yn-1-yl)cyclopentanol and Research Significance

This compound is a tertiary propargyl alcohol with the molecular formula C₈H₁₂O. chemicalbook.com Its structure features a cyclopentanol (B49286) ring substituted at the 1-position with a prop-2-yn-1-yl group. This specific arrangement of functional groups—a tertiary alcohol adjacent to a terminal alkyne—imparts distinct reactivity to the molecule. The cyclopentyl moiety introduces a spirocyclic center when the alkyne participates in cyclization reactions, a structural motif of interest in medicinal chemistry and natural product synthesis. nih.gov

The synthesis of this compound can be envisioned through the nucleophilic addition of a propargyl anion equivalent to cyclopentanone (B42830). A similar transformation has been reported for the synthesis of a related derivative, 1-(3-(diethylamino)prop-1-yn-1-yl)cyclopentanol, which was prepared from cyclopentanone and the corresponding propargylamine. rsc.org

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 1-Ethynylcyclopentanol |

| CAS Number | 19135-07-0 | 17356-19-3 |

| Molecular Formula | C₈H₁₂O | C₇H₁₀O |

| Molecular Weight | 124.18 g/mol chemicalbook.com | 110.15 g/mol |

| Boiling Point | Not available | 156-159 °C lookchem.com |

| Melting Point | Not available | 27 °C lookchem.com |

| LogP | 1.31480 vulcanchem.com | Not available |

| Polar Surface Area | 20.23 Ų vulcanchem.com | Not available |

Overview of Key Research Directions and Challenges

The research potential of this compound lies in its capacity to undergo a variety of transformations, primarily leveraging the reactivity of the propargyl alcohol moiety. Key research directions include its use as a precursor for the synthesis of spirocyclic compounds, its participation in rearrangement reactions, and its role in the construction of complex heterocyclic systems.

A significant area of investigation for tertiary propargyl alcohols is their rearrangement under acidic conditions. The Meyer-Schuster rearrangement typically converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol like this compound, the related Rupe rearrangement, which can lead to α,β-unsaturated methyl ketones, is a competing pathway. wikipedia.org The selective control of these rearrangements to favor a desired product remains a synthetic challenge. The use of specific catalysts, such as those based on gold or ruthenium, can influence the reaction pathway. rsc.org

Furthermore, the terminal alkyne in this compound is a handle for various coupling reactions, such as the Sonogashira coupling, which could be used to introduce further complexity to the molecule. smolecule.com The formation of allenes from propargyl alcohols is another well-established transformation that could be explored with this substrate. acs.org

A notable challenge in the utilization of this compound and similar compounds is the control of regioselectivity and stereoselectivity in their reactions. The development of new catalytic systems that can direct these transformations with high precision is an ongoing area of research.

Table 2: Spectroscopic Data of a Structurally Related Compound

| Compound | Spectroscopic Data |

| 1-Ethynylcyclopentanol-d2 | ¹H NMR (400 MHz, CDCl₃): δ 1.94-1.91 (m, 4H, CH₂), 1.80-1.70 (m, 4H, CH₂). ¹³C{¹H} NMR (101 MHz, CDCl₃): δ 87.59-87.44 (t, quat-C), 74.15 (quat-C), 71.31-70.55 (t), 42.30 (CH₂), 23.44 (CH₂). hbni.ac.in |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-prop-2-ynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBVHCPRWIEACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454130 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-07-0 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Mechanistic Insights of 1 Prop 2 Yn 1 Yl Cyclopentanol

Elucidation of Fundamental Reaction Pathways

The reactivity of 1-(prop-2-yn-1-yl)cyclopentanol is dictated by the interplay between its hydroxyl group and the adjacent alkyne. This section explores the fundamental transformations—oxidation, reduction, and reactions involving the propargyl moiety—that highlight the compound's synthetic utility.

Oxidative Transformations and Product Diversification

The oxidation of tertiary propargylic alcohols like this compound does not lead to a simple ketone but instead opens pathways to more complex molecular architectures. The specific products formed are highly dependent on the oxidizing agent and reaction conditions.

One significant transformation is an oxidative rearrangement. For instance, when treated with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Brønsted acid like trichloroacetic acid, tertiary propargylic alcohols undergo an unprecedented rearrangement to yield tetrasubstituted enoic acids. thieme-connect.comthieme-connect.com For this compound, this would theoretically lead to a cyclopentylideneacetic acid derivative. The proposed mechanism involves an initial hydroxyl-directed epoxidation of the alkyne to form a highly strained oxirene (B85696) intermediate. This is followed by a 1,2-alkyl shift (in this case, migration of the cyclopentyl ring) to generate a ketene, which is then hydrated to the final carboxylic acid product. thieme-connect.comthieme-connect.com

Alternatively, milder oxidation methods can preserve the alkyne functionality. Reagents such as Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX) are widely used for the selective oxidation of primary and secondary alcohols. researchgate.netpsu.edu While a tertiary alcohol cannot be oxidized in the traditional sense, these hypervalent iodine reagents can facilitate other transformations. More specifically for propargyl alcohols, N-Iodosuccinimide (NIS) has been shown to be an effective reagent for the mild oxidation of propargyl alcohols to the corresponding α,β-acetylenic ketones, known as ynones. organic-chemistry.org This transformation provides a direct route to highly functionalized carbonyl compounds.

Table 1: Representative Oxidative Transformations of Tertiary Propargylic Alcohols

| Oxidizing System | Reactant Type | Product Type | Reference |

| m-CPBA / Acid | Tertiary Propargylic Alcohol | Tetrasubstituted Enoic Acid | thieme-connect.comthieme-connect.com |

| N-Iodosuccinimide (NIS) | Propargylic Alcohol | Ynone | organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Homopropargylic Alcohol | Trisubstituted Furan | thieme-connect.com |

Reductive Modifications and Alcohol Derivatives

The reduction of this compound can be directed toward several distinct products, primarily by targeting the alkyne functionality. The choice of reducing agent and catalyst is crucial for achieving selectivity.

Catalytic hydrogenation offers a route to either partial or full saturation. Complete hydrogenation of the triple bond to an alkane is readily achieved with powerful catalysts like platinum or palladium on carbon under a hydrogen atmosphere, yielding 1-(propyl)cyclopentanol. nih.gov More synthetically useful is the semi-hydrogenation to the corresponding allylic alcohol, 1-(allyl)cyclopentanol. This can be accomplished using poisoned catalysts, such as Lindlar's catalyst, which selectively reduce the alkyne to a (Z)-alkene. nih.gov

Hydride-based reducing agents provide an alternative with distinct stereochemical outcomes. Lithium aluminum hydride (LiAlH4) is well-known to reduce propargylic alcohols to the corresponding (E)-allylic alcohols. du.ac.inresearchgate.netresearchgate.net The mechanism is thought to involve the formation of an aluminum-alkoxide intermediate, which directs an intramolecular delivery of hydride to the alkyne, resulting in the trans-alkene geometry. du.ac.in While secondary propargylic alcohols give excellent yields, tertiary analogues often react in lower yields due to steric hindrance around the hydroxyl group. researchgate.net

A different reductive pathway involves the complete removal of the hydroxyl group. Ruthenium-catalyzed propargylic reduction using a Hantzsch ester as the hydride source can convert tertiary propargylic alcohols bearing a terminal alkyne into the corresponding 1-alkynes. acs.org This deoxygenation reaction proceeds through a ruthenium-allenylidene intermediate and provides a direct method for converting the alcohol into an alkyl-alkyne, in this case, prop-2-yn-1-ylcyclopentane. acs.org

Table 2: Common Reductive Pathways for Propargylic Alcohols

| Reagent/Catalyst | Product Type | Stereochemistry/Regioselectivity | Reference |

| H₂ / Lindlar's Catalyst | Allylic Alcohol | (Z)-Alkene | nih.gov |

| LiAlH₄ | Allylic Alcohol | (E)-Alkene | researchgate.netresearchgate.net |

| H₂ / Pd or Pt | Saturated Alcohol | Fully Reduced Alkane | nih.gov |

| Ru-complex / Hantzsch Ester | 1-Alkyne | Deoxygenation | acs.org |

Nucleophilic and Electrophilic Reactivity of the Propargyl Moiety

The propargyl group in this compound exhibits dual reactivity. The oxygen atom of the alcohol can act as a nucleophile, while the triple bond can serve as an electrophile, particularly after activation by a catalyst. wikipedia.org

The hydroxyl group can participate in intramolecular cyclizations or act as an internal nucleophile. More commonly, however, the compound serves as an electrophilic partner in substitution reactions. Activation of the hydroxyl group by a Lewis acid or Brønsted acid facilitates its departure as a water molecule, generating a stabilized carbocationic intermediate. This intermediate is then susceptible to attack by a wide range of carbon and heteroatom nucleophiles, providing a powerful method for constructing new C-C and C-X bonds at the propargylic position. wikipedia.org

Unveiling Complex Reaction Mechanisms

Beyond fundamental transformations, this compound is a substrate for complex reactions involving reactive intermediates and skeletal rearrangements. Understanding these mechanisms is key to harnessing their synthetic potential.

Formation and Reactivity of Alkynyl and Allenic Carbocation Intermediates

The acid-catalyzed reaction of tertiary propargylic alcohols like this compound proceeds through the formation of highly reactive carbocation intermediates. Protonation of the hydroxyl group followed by elimination of water can generate a resonance-stabilized species that has both propargyl and allenyl carbocation character. wikipedia.org

The stability and subsequent reactivity of these intermediates are influenced by the substituents. For a terminal alkyne (where R=H), the allenyl cation intermediate is generally less stable, favoring the formation of the propargyl cation. This propargyl cation is a potent electrophile that readily reacts with various nucleophiles in substitution reactions. wikipedia.org These reactions typically occur with high selectivity, affording new alkyne products. wikipedia.org

Intramolecular Cyclizations and Rearrangements (e.g., Meyer-Schuster)

One of the most significant reactions of tertiary propargylic alcohols is the Meyer-Schuster rearrangement. This acid-catalyzed isomerization converts the alcohol into an α,β-unsaturated carbonyl compound. nih.govoup.com For this compound, which has a terminal alkyne, the expected product is an α,β-unsaturated aldehyde, specifically 2-cyclopentylideneacetaldehyde. The reaction mechanism involves the 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final carbonyl product. nih.gov While strong acids are traditionally used, milder conditions employing transition metal catalysts such as those based on Rhenium, Vanadium, or Gold have been developed to improve selectivity and yields. thieme-connect.comdu.ac.inacs.org

A compelling application of this reactivity is seen in gold-catalyzed tandem reactions. A close analogue, 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, undergoes an Au(I)-catalyzed cascade reaction. du.ac.in This sequence begins with a Meyer-Schuster rearrangement to an α,β-unsaturated ketone, followed by a 1,2-migration of one of the cyclobutane (B1203170) carbons (a ring expansion) to form a 1,4-dicarbonyl intermediate. This intermediate is then trapped by an amine in a Paal-Knorr cyclization to construct a dense 1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B168980) skeleton. du.ac.in This demonstrates how the initial rearrangement of the propargylic alcohol can trigger a series of complex and synthetically valuable transformations.

Intermolecular Annulations and Cycloadditions

The dual functionality of this compound, featuring a nucleophilic hydroxyl group and an electrophilic alkyne, makes it a versatile substrate for intermolecular annulation and cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. These transformations often proceed through the activation of the propargyl alcohol moiety to generate reactive intermediates such as allenyl carbocations or by direct participation of the alkyne in pericyclic reactions. sci-hub.se

One of the prominent cycloaddition reactions involving terminal alkynes is the 1,3-dipolar cycloaddition. nih.gov For instance, in the presence of an organic azide (B81097), this compound can undergo a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to furnish a 1,2,3-triazole derivative. This reaction is a cornerstone of "click chemistry" and is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I).

Another significant class of reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne can act as a dienophile. While simple alkynes are often poor dienophiles, their reactivity can be enhanced by coordination to a transition metal or by conversion into a more reactive species. For instance, the reaction of this compound with a diene can be promoted under thermal conditions or by using Lewis acid catalysts to afford a cyclohexadiene derivative. nih.gov

Furthermore, intermolecular annulations can be achieved through transition metal-catalyzed processes. For example, a palladium-catalyzed domino sequence can be envisioned where the propargyl alcohol reacts with a suitable coupling partner, such as an ortho-haloaryl amine, to construct polycyclic aromatic systems like indolizinones. sci-hub.se Gold and silver catalysts are also effective in promoting annulations by activating the alkyne towards nucleophilic attack. sci-hub.se

The following table summarizes representative intermolecular annulation and cycloaddition reactions applicable to this compound, based on established methodologies for propargyl alcohols.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Ref. |

| 1,3-Dipolar Cycloaddition | Benzyl (B1604629) Azide | Cu(I) | 1,4-Disubstituted Triazole | nih.gov |

| [4+2] Cycloaddition | Cyclopentadiene (B3395910) | Heat or Lewis Acid | Bicyclic Cyclohexadiene | nih.gov |

| [3+2] Annulation | 1,3-Diketone | Brønsted Acid | Spirocyclic Ether | sci-hub.se |

| [4+1] Annulation | Isoxazole | Gold Catalyst | Substituted Pyrrole | sci-hub.se |

Regioselectivity and Chemoselectivity in Transformations

The transformations of this compound are governed by the principles of regioselectivity and chemoselectivity, which dictate the outcome of reactions involving its multiple functional groups—the tertiary hydroxyl group and the terminal alkyne. The choice of catalyst, reaction conditions, and the nature of the reacting partner are crucial in controlling which part of the molecule reacts and in what orientation.

Regioselectivity primarily arises in reactions of the alkyne moiety. For instance, in hydration or hydrohalogenation reactions, the addition of a proton can occur at either the terminal or the internal carbon of the alkyne. According to Markovnikov's rule, the proton will add to the carbon that is already bonded to more hydrogen atoms (the terminal carbon), leading to the formation of a more substituted carbocation or vinyl cation intermediate at the internal carbon. This directs the subsequent nucleophilic attack to the internal position, yielding a methyl ketone after tautomerization in the case of hydration. However, anti-Markovnikov addition can be achieved under radical conditions or with specific catalysts that favor the formation of a terminal vinyl radical or organometallic intermediate. nih.gov

In cycloaddition reactions, such as the aforementioned 1,3-dipolar cycloaddition with azides, the regioselectivity is often controlled by the catalyst. Copper(I) catalysis typically leads to the 1,4-regioisomer, while ruthenium catalysts can favor the formation of the 1,5-regioisomer. beilstein-journals.org

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between the hydroxyl group and the alkyne.

Reactions at the Hydroxyl Group: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can act as a nucleophile in reactions like etherification or esterification. Acidic conditions can lead to protonation of the hydroxyl group, facilitating its elimination as a water molecule to form a carbocation, which can then undergo rearrangement or substitution. sci-hub.se

Reactions at the Alkyne: The alkyne can undergo a variety of reactions, including addition, cycloaddition, and coupling reactions, often catalyzed by transition metals. For many metal-catalyzed reactions, the alkyne is the more reactive site. For example, in Sonogashira coupling, the terminal C-H bond of the alkyne is selectively activated for coupling with an aryl or vinyl halide, leaving the hydroxyl group intact.

The interplay between the reactivity of the hydroxyl and alkyne groups can be finely tuned. For instance, protection of the hydroxyl group with a suitable protecting group, such as a silyl (B83357) ether, allows for selective transformations of the alkyne. Conversely, the choice of a catalyst that specifically activates the alkyne, such as certain gold or platinum complexes, can enable reactions at the triple bond without affecting the hydroxyl group. sci-hub.se The table below outlines the factors influencing selectivity in the reactions of this compound.

| Selectivity Type | Influencing Factors | Example Reaction | Outcome | Ref. |

| Regioselectivity | Catalyst Choice | Azide-Alkyne Cycloaddition | Cu(I) gives 1,4-isomer; Ru can give 1,5-isomer. | beilstein-journals.org |

| Reaction Mechanism | Hydration of Alkyne | Acid catalysis (Markovnikov) gives a ketone; Radical conditions (anti-Markovnikov) would lead to an aldehyde. | nih.gov | |

| Chemoselectivity | Protecting Groups | Sonogashira Coupling | Protection of the -OH group allows for selective reaction at the alkyne. | |

| Catalyst Nature | Gold-catalyzed cyclization | Gold catalysts can selectively activate the alkyne for intramolecular attack by the hydroxyl group. | sci-hub.se | |

| Reagent Type | Base-induced reaction | A strong base will deprotonate the -OH group, promoting its nucleophilicity. |

Catalytic Applications in 1 Prop 2 Yn 1 Yl Cyclopentanol Chemistry

Transition Metal-Mediated Catalysis

Transition metals have proven to be exceptionally effective in catalyzing reactions involving the alkyne and alcohol functional groups of 1-(prop-2-yn-1-yl)cyclopentanol. The ability of these metals to coordinate to the carbon-carbon triple bond or the hydroxyl group facilitates a diverse range of transformations, from cyclizations to cross-coupling reactions.

Gold-Catalyzed Activation and Cycloisomerization

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to act as powerful soft π-acids, selectively activating the alkyne moiety of propargyl alcohols. nih.gov This activation makes the alkyne susceptible to nucleophilic attack, initiating a cascade of reactions. In the context of substrates like this compound, this activation is the first step toward various cycloisomerization reactions. nih.govacs.org

The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. nih.gov This can lead to intramolecular attack by a tethered nucleophile or trigger rearrangements. For instance, gold-catalyzed Meyer-Schuster rearrangement can lead to the formation of α,β-unsaturated ketones. sci-hub.se Another common pathway is the Nazarov-like cyclization of vinylallene intermediates, which can be generated in situ from propargyl esters through gold-catalyzed rearrangements, ultimately yielding functionalized cyclopentadiene (B3395910) derivatives. nih.govresearchgate.net While not explicitly detailed for this compound itself, the principles established with structurally similar propargyl alcohols suggest its high potential in forming diverse carbocyclic and heterocyclic systems, such as cyclopenta[b]indoles or furans, depending on the reaction partners and conditions. researchgate.netbeilstein-journals.org

Activation Mode : η²-coordination of Au(I) to the alkyne. nih.gov

Key Intermediates : Vinyl gold complexes, gold-stabilized carbocations, gold carbenes. nih.govencyclopedia.pub

Resulting Structures : Densely substituted cyclopentadienes, furans, indoles, and other complex fused rings. nih.govbeilstein-journals.org

Table 1: Examples of Gold-Catalyzed Cycloisomerization Reactions of Propargyl Alcohols

| Substrate Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 1-(2-(Tosylamino)phenyl)prop-2-yn-1-ols | Au(I)/NIS | 1H-Indole-2-carbaldehydes | nih.gov |

| Propargyl esters and alkynylsilanes | Au(I) | Silyl-substituted vinylallenes / Cyclopentadienes | nih.gov |

| 1,6-Diyne esters | AuCl(PPh₃)/AgSbF₆ | δ-Diketones | monash.edu |

| 1,5-Diynes | Au(I) | Indeno[1,2-c]furans | encyclopedia.pub |

Copper-Catalyzed [3+2] Cycloaddition (Click Chemistry)

The terminal alkyne of this compound is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net The process is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular construction. researchgate.netacs.org

In this reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then readily reacts with an organic azide (B81097) in a [3+2] cycloaddition fashion to exclusively form the 1,4-triazole isomer. Research has demonstrated the synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol, a derivative of the parent compound, using this methodology, highlighting its applicability. researchgate.netresearchgate.net This reaction is fundamental in medicinal chemistry and materials science for linking molecular fragments.

Table 2: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) |

| Reactants | This compound, Organic Azide (R-N₃) |

| Product | 1-(1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)cyclopentanol |

| Regioselectivity | Exclusively 1,4-disubstituted triazole |

Palladium-Catalyzed Cross-Coupling and Functionalization

Palladium catalysis offers a broad spectrum of possibilities for the functionalization of this compound. The terminal alkyne can participate in classic cross-coupling reactions such as the Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides. This reaction would allow for the direct attachment of various aromatic or unsaturated groups to the propargyl unit, significantly expanding the molecular diversity accessible from this building block.

Furthermore, palladium catalysts are known to mediate the functionalization of C-H bonds and the activation of C-C bonds, particularly in strained ring systems. nih.govnih.gov While the cyclopentane (B165970) ring is less strained than cyclopropane, ligand-directed C-H functionalization remains a possibility. More relevantly, palladium can catalyze transformations of the propargyl alcohol moiety. For example, the hydroxyl group, although a poor leaving group, can be activated under certain conditions to form π-allyl palladium intermediates, which can then be attacked by nucleophiles. researchgate.net Palladium catalysts ligated with tricyclohexylphosphine (B42057) have been shown to mediate the cyclization of 5-alkynals to form 2-alkylidene-cyclopentanol derivatives, a transformation that highlights the potential for palladium to orchestrate complex rearrangements involving both the alkyne and a tethered electrophile. researchgate.net

Table 3: Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partners | Potential Product |

|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | 1-(3-Aryl/Vinyl-prop-2-yn-1-yl)cyclopentanol |

| Tsuji-Trost Type Reaction | Nucleophile (e.g., malonate) | Allenyl or alkynyl substitution products |

| Oxidative Functionalization | Oxidant (e.g., PhI(OAc)₂) | Functionalized ring-opened or cyclized products |

Zinc and Scandium Triflate Catalysis in Alcohol Transformations

Lewis acids like zinc and scandium salts are effective catalysts for transformations involving alcohols and alkynes. Zinc(II) triflate (Zn(OTf)₂) has been successfully employed as a reusable catalyst in the three-component synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne. colab.ws This A³ coupling (alkyne-aldehyde-amine) reaction would allow for the conversion of this compound into more complex amine-containing structures.

In other work, zinc iodide (ZnI₂) has been shown to catalyze the synthesis of trisubstituted allenes from terminal alkynes and ketones. acs.org This suggests that this compound could react with ketones under zinc catalysis to generate functionalized allenic alcohols. Scandium triflate (Sc(OTf)₃) is a powerful Lewis acid known to activate alcohols and alkynes for various nucleophilic additions and rearrangements, often under milder conditions than other catalysts. While specific examples with this compound are not documented, its known reactivity suggests it would be a potent catalyst for intramolecular cyclizations or intermolecular additions involving this substrate.

Silver-Catalyzed Processes for Propargylamine Synthesis

Silver catalysts provide an alternative route for the synthesis of propargylamines. A silver-catalyzed three-component reaction has been developed that couples terminal alkynes, tertiary amines, and dichloromethane (B109758) to afford propargylamines. rsc.org In this process, dichloromethane serves as a one-carbon electrophile. For this compound, this reaction would involve its terminal alkyne, an amine like diethylamine, and CH₂Cl₂ to produce the corresponding tertiary propargylamine, 1-(3-(diethylamino)prop-1-yn-1-yl)cyclopentanol, in good yield. rsc.org Silver catalysts are also known to promote other transformations such as allenylation and enantioselective propargylation of ketones, indicating a broader utility in alkyne chemistry. nih.gov

Organocatalysis and Brønsted/Lewis Acid Catalysis

Beyond transition metals, organocatalysts and simple Brønsted or Lewis acids can effectively mediate transformations of this compound. sci-hub.se These catalysts often promote reactions through different mechanisms, such as activating the hydroxyl group via protonation or the alkyne via hydrogen bonding.

Chiral Brønsted acids, for instance, have been used to catalyze cascade reactions, such as the aza-Piancatelli rearrangement followed by hydroamination, to build complex nitrogen-containing heterocycles. acs.org Such a strategy could potentially be applied to derivatives of this compound. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are known to facilitate the [3+2] cycloaddition and rearrangement of propargyl alcohols with other substrates to form indole (B1671886) derivatives. sci-hub.se

These acid-catalyzed reactions typically proceed by generating a stabilized carbocation intermediate, such as a propargyl or allenyl cation, upon dehydration of the tertiary alcohol. sci-hub.se This highly reactive intermediate is then trapped by an internal or external nucleophile to forge new C-C or C-heteroatom bonds. The outcome of the reaction is highly dependent on the substrate structure and the specific acid catalyst employed. nih.govnih.gov

Polymer-Supported Catalysis and Heterogeneous Systems in the Chemistry of this compound

The use of polymer-supported and heterogeneous catalysts represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry by facilitating catalyst recovery and reuse, and often simplifying product purification. In the context of reactions involving this compound, these catalytic systems offer promising avenues for developing more sustainable and efficient synthetic protocols. The primary advantage of immobilizing a homogeneous catalyst on a solid support is the combination of high selectivity and activity of the catalyst with the ease of separation characteristic of heterogeneous systems. researchgate.net

Polymer-supported catalysts typically consist of a catalytically active metal complex anchored to a polymer backbone, such as modified polyacrylonitrile (B21495), polyvinylpyrrolidone, or polystyrene. rsc.orgresearchgate.net This approach has been extensively explored for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for a terminal alkyne like this compound. By immobilizing the copper catalyst, issues of product contamination with metal residues are minimized, and the catalyst can be easily recovered by filtration and reused in multiple reaction cycles, often without a significant loss of activity. rsc.org

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are also highly relevant. This category includes metals or metal complexes supported on inorganic materials like silica (B1680970), zeolites, or clays. nih.govmdpi.com These systems are valued for their thermal stability and mechanical robustness. For reactions characteristic of propargyl alcohols, such as substitution or rearrangement reactions, solid-supported acid or metal catalysts can be employed. For instance, silica-supported phosphomolybdic acid has been shown to be an effective heterogeneous catalyst for the propargylation of aromatic compounds. mdpi.com Similarly, the Meyer-Schuster rearrangement, a classic transformation of propargyl alcohols, can be facilitated by solid-supported catalysts, offering a milder and more selective alternative to traditional strong acid catalysis. researchgate.net

Detailed Research Findings

Research into polymer-supported and heterogeneous catalysis for reactions of terminal alkynes and propargyl alcohols has yielded a variety of effective systems. While specific studies focusing exclusively on this compound are not prevalent, the extensive data on analogous substrates provide a strong basis for its potential applications.

In the realm of CuAAC reactions, a novel recyclable polymer-supported copper(II) catalyst, mPAN-Cu(II), was developed by immobilizing copper chloride on a modified polyacrylonitrile support. rsc.org This catalyst demonstrated high efficiency in the one-pot, three-component click reaction between benzyl (B1604629) bromide, sodium azide, and phenylacetylene, affording 1,4-disubstituted 1,2,3-triazoles in excellent yields. A key finding was the catalyst's reusability for up to six cycles with minimal loss of performance. rsc.org Another approach involved the immobilization of tris-(benzyltriazolylmethyl)amine (TBTA), a common ligand for CuAAC, on a TentaGel resin. The resulting copper(I) complex proved to be an air-stable and efficient catalyst, preventing copper contamination of the products. researchgate.net

For propargylic substitution reactions, which involve the replacement of the hydroxyl group of this compound, various heterogeneous catalysts have been investigated. These reactions typically proceed through the formation of a propargylic carbocation intermediate. nih.gov Phosphorus-based Brønsted acids have been shown to be effective catalysts for the nucleophilic substitution of propargylic alcohols with a range of nucleophiles, including anilines, alcohols, and thiols. acs.org The use of these catalysts under mild conditions can minimize side reactions like the Meyer-Schuster rearrangement. acs.org

The Meyer-Schuster rearrangement itself can be catalyzed by heterogeneous systems. Gold catalysts, in particular, have shown great promise in this area. researchgate.netnih.gov While many gold-catalyzed rearrangements are homogeneous, the principles can be extended to solid-supported gold catalysts to enhance recyclability. These catalytic systems offer a pathway to α,β-unsaturated ketones from propargylic alcohols under mild conditions. researchgate.net

The following tables summarize representative findings for polymer-supported and heterogeneous catalysis in reactions relevant to this compound.

Table 1: Polymer-Supported Copper Catalysts for Azide-Alkyne Cycloaddition (CuAAC)

Click to view table

| Catalyst | Support | Substrates | Reaction Conditions | Yield (%) | Recyclability (Cycles) | Reference |

| mPAN-Cu(II) | Modified Polyacrylonitrile | Phenylacetylene, Benzyl Bromide, NaN₃ | Water, Sodium Ascorbate, rt | 95 | 6 (Yield >90%) | rsc.org |

| PVPy-Cu | Poly(4-vinylpyridine) | Various alkynes and azides | Water, rt | up to 99 | Not specified | researchgate.net |

| TentaGel-TBTA-Cu(I) | TentaGel Resin | Phenylacetylene, Benzyl Azide | CH₂Cl₂, rt, 12h | 96 | Not specified | researchgate.net |

| SBA-15-dtz-Cu(I) | SBA-15 Silica | Terminal alkynes, Benzyl Chlorides, NaN₃ | Water, 60°C, 1-3h | 78-98 | 5 (Yield 98% to 89%) | nih.gov |

| GO/Pim/Cu | Graphene Oxide/Poly(ionic liquid) | Terminal alkynes, Halides, NaN₃ | Water, 50°C, 0.5-3.5h | 80-96 | 8 | nih.gov |

Table 2: Heterogeneous Catalysts for Propargylic Substitution and Rearrangement Reactions

Click to view table

| Catalyst | Reaction Type | Substrates | Reaction Conditions | Product | Yield (%) | Reference |

| Phosphinic Acid | Propargylic Substitution | Propargylic alcohol, 4-methylaniline | Cumene, 130°C | N-propargylaniline | >95 | acs.org |

| BF₃·Et₂O | Propargylic Substitution | Propargyl alcohol, α-diazo-ester | CH₂Cl₂, 0°C, 10 min | Substituted Indene | High | nih.gov |

| FeCl₃ | Propargylic Substitution | Propargylic alcohol, Indole | CH₂Cl₂, rt, 30 min | 3-Propargylindole | 94 | nih.gov |

| [{(IPr)Au}₂(μ-OH)]BF₄ | Meyer-Schuster Rearrangement | Secondary propargylic alcohol | Nitromethane, rt | α,β-Unsaturated Ketone | Good | researchgate.net |

| AuCl/AgSbF₆ | Meyer-Schuster Rearrangement | Secondary propargylic alcohol, Ethanol | THF/CH₂Cl₂, rt | α,β-Unsaturated Ester | High | core.ac.uk |

These findings underscore the potential of polymer-supported and heterogeneous catalysis to enhance the synthetic utility of this compound, offering routes to a variety of derivatives through cleaner and more sustainable processes.

Derivatization and Strategic Applications of 1 Prop 2 Yn 1 Yl Cyclopentanol in Organic Synthesis

Design and Synthesis of Advanced Derivatives

The unique structural arrangement of 1-(Prop-2-yn-1-yl)cyclopentanol, featuring a tertiary alcohol on a five-membered ring and a terminal alkyne, provides multiple reaction sites for derivatization. This versatility allows for its use in creating a diverse range of advanced molecular structures through targeted modifications of the cyclopentanol (B49286) ring and the propargylic side chain.

Cyclopentanol Ring Functionalization and Modification

The cyclopentanol core of this compound can undergo significant structural transformations, most notably through rearrangement reactions that expand the ring system. The tertiary nature of the alcohol facilitates reactions that proceed via carbocationic intermediates, which can trigger skeletal reorganization.

A key example of such a transformation is the Meyer-Schuster rearrangement, a well-documented acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds. sci-hub.se In the case of this compound, this rearrangement can be the initial step in a tandem sequence. Research on analogous systems, such as 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, has demonstrated that a gold(I)-catalyzed process can initiate a Meyer-Schuster rearrangement followed by a 1,2-migration and a Paal-Knorr cyclization. This cascade reaction effectively expands the initial four-membered ring into a more complex, fused 1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B168980) system. rsc.org This strategy highlights a powerful method for leveraging the reactivity of the propargyl alcohol moiety to achieve significant modification of the cycloalkanol core, transforming it into a densely functionalized heterocyclic framework.

Table 1: Au(I)-Catalyzed Tandem Reaction of a Propargyl Cyclobutanol (B46151) Analog rsc.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ph₃PAuCl/AgOTf (10) | DCM | RT | 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | 26 |

| 2 | Ph₃PAuCl/AgOTf (10) | Toluene | 80 | 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | 65 |

| 3 | Ph₃PAuCl/AgOTf (10) | n-Heptane | 80 | 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | 74 |

| 4 | AuCl₃ (10) | n-Heptane | 80 | 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | 43 |

This table illustrates the optimization of a tandem reaction involving ring expansion and cyclization, a strategy applicable to this compound for ring modification.

Propargylic Chain Extension and Diversification

The propargylic chain of this compound offers two primary sites for modification: the terminal alkyne and the hydroxyl group. The terminal C-H bond of the alkyne is acidic and can be deprotonated to form an acetylide, which can then react with various electrophiles to extend the carbon chain.

Furthermore, the propargyl group is recognized in medicinal chemistry as a valuable structural motif. It can serve as a bioisostere of a p-substituted phenyl group, mimicking the π-system's interactions while having a different steric and electronic profile. pitt.edu The hydroxyl group can be converted into other functionalities, such as an ether. For instance, conversion to a propargyl vinyl ether creates a substrate for the propargyl Claisen rearrangement, a -sigmatropic shift that leads to functionalized allenes, which are themselves versatile synthetic intermediates. csic.es The alkyne can also participate in various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, a privileged heterocyclic scaffold in drug discovery. researchgate.net

Synthesis of Polycyclic and Spirocyclic Architectures

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex polycyclic and spirocyclic frameworks. Spirocycles, where two rings share a single atom, are prevalent in many natural products. gla.ac.uk

A practical, metal-free protocol has been developed for synthesizing spiro-substituted 1,2-dihydropyridines from tertiary propargyl alcohols. csic.es In this domino reaction, this compound can first be converted to a propargyl vinyl ether. This intermediate then reacts with a primary amine in a microwave-assisted process involving a propargyl Claisen rearrangement to form a 1-azatriene, which subsequently undergoes a 6π-aza-electrocyclization to furnish the spirocyclic dihydropyridine (B1217469) product. csic.es

In addition to spirocycles, fused polycyclic systems can be constructed. As discussed previously, the gold-catalyzed tandem reaction of a related propargyl cyclobutanol with an amine source produces fused cyclopenta[b]pyrrole (B12890464) derivatives. rsc.org This demonstrates a strategy where the propargyl alcohol unit drives both a ring expansion and a subsequent annulation to build a polycyclic architecture in a single, efficient process.

Utility as a Versatile Synthetic Building Block

Owing to its inherent reactivity, this compound serves as a valuable building block in organic synthesis, providing access to a wide array of more complex molecules. Its utility is particularly notable in the synthesis of fine chemicals, pharmaceutical intermediates, and natural products.

Precursor in Fine Chemical and Pharmaceutical Intermediates

This compound is a recognized intermediate in the synthesis of various organic compounds, including heterocycles and molecules targeted for pharmaceutical applications. vulcanchem.combldpharm.com The propargyl alcohol moiety is a key functional group that enables entry into diverse molecular scaffolds. Dehydration of α-alkyl propargyl alcohols can generate propargyl cations, which are potent electrophiles for C-C bond formation with a wide range of nucleophiles, including arenes, phenols, and other alcohols. nih.govresearchgate.net This reactivity is instrumental in constructing the carbon skeleton of many fine chemicals and active pharmaceutical ingredients.

The structural features of this compound are found in various bioactive molecules. For example, spirocyclic morpholine (B109124) scaffolds, which can be accessed from propargyl alcohol precursors, have been identified as antagonists of the NK1 receptor and inhibitors of the p53-MDM2 protein-protein interaction. researchgate.net The ability to use this compound to build such privileged structures underscores its importance as a strategic starting material in medicinal chemistry.

Strategic Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products is a primary driver for the development of new synthetic methods and strategies. bohrium.com Molecules containing cyclopentane (B165970) rings and propargyl groups are common motifs in a variety of natural products. rsc.org The strategic use of building blocks like this compound can significantly streamline synthetic routes to these complex targets.

A pertinent example is found in synthetic studies toward (±)-stemonamine, a complex alkaloid. A closely related derivative, 1-(5-Hydroxypent-1-en-2-yl)-2-(prop-2-yn-1-yl)cyclopentanol, has been utilized as a key intermediate in a synthetic approach to this natural product. researchgate.net The presence of both a cyclopentanol core and a propargyl group in this precursor highlights the strategic importance of this class of compounds for assembling the intricate frameworks of natural products. The ability to construct fused and spirocyclic systems from propargyl alcohols is also critical, as these motifs are present in a vast range of biologically active natural products like halichlorine and polymaxenolide. gla.ac.uk

Role in the Development of Advanced Materials and Polymers

The primary feature of this compound that enables its use in materials science is its terminal alkyne functionality. This group allows the molecule to act as a monomer or a functional building block in the synthesis of polymers and other advanced materials. rsc.orgchemrxiv.org

The most prominent application of this alkyne group is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction is known for its high efficiency, mild reaction conditions, and high yield, making it a powerful tool for polymerization. rsc.org In this process, the alkyne on this compound reacts with a molecule containing an azide (B81097) group to form a stable triazole linkage. This allows for the straightforward incorporation of the cyclopentanol moiety into polymer chains or for the creation of complex architectures like graft copolymers and dendrimers. mdpi.com

Other alkyne-based click polymerizations, such as thiol-yne and amino-yne reactions, have also emerged as powerful techniques for creating polymers with advanced structures and properties, further expanding the potential of alkyne-containing monomers. rsc.orgchemrxiv.org The ability to form polymers in aqueous media is also being explored, which aligns with the principles of green chemistry. chinesechemsoc.org The incorporation of the rigid cyclopentanol structure into a polymer backbone can influence the material's physical properties, such as thermal stability and solubility.

Table 1: Polymerization Applications of this compound

| Feature | Description | Application in Polymer Synthesis |

| Reactive Group | Terminal Alkyne (—C≡CH) | Enables participation in click polymerization reactions. |

| Primary Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms stable 1,2,3-triazole linkages to build polymer chains. mdpi.com |

| Potential Polymers | Linear polymers, graft copolymers, hyperbranched polymers, dendrimers. chemrxiv.orgmdpi.com | Creation of materials with tailored architectures and functionalities. |

| Other Reactions | Thiol-yne, Amino-yne, Hydroxyl-yne Click Polymerization | Expands the scope of polymer synthesis to include poly(vinyl sulfide)s, poly(β-aminoacrylate)s, and poly(urea vinyl ether ester)s. rsc.orgchemrxiv.orgacs.org |

Exploration of Structural Analogues for Chemical Biology Research

The propargyl group of this compound serves as a critical reactive handle for synthesizing derivatives with potential biological activity. Through click chemistry, the alkyne can be readily transformed into a stable 1,2,3-triazole ring, a scaffold known to be present in many biologically active compounds. researchgate.netnih.gov This strategy allows for the modular assembly of novel molecular entities for evaluation in chemical biology and drug discovery. nih.gov

A direct application of this is the synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol . This compound is created through the CuAAC reaction between this compound and benzyl (B1604629) azide. researchgate.netscielo.org.mx Research has shown that this specific derivative exhibits selective, moderate inhibitory activity against the bacterium Staphylococcus aureus. scielo.org.mxresearchgate.netresearchgate.net This finding highlights how derivatization of the parent compound can lead to molecules with specific biological functions.

Furthermore, the core concept extends to fragment-based drug discovery and kinetic target-guided synthesis (KTGS). rsc.orgnih.gov In KTGS, a biological target like an enzyme templates the irreversible formation of its own inhibitor from a pool of reactive fragments. tandfonline.comresearchgate.net Alkyne-containing fragments, such as this compound, can serve as one of the reactive partners, combining with an azide-containing fragment in the presence of the target to form a potent triazole-based inhibitor. nih.govtandfonline.com This approach has been successfully used to identify inhibitors for various enzymes. nih.gov

The synthesis of O-(1,2,3-triazol-4-yl)methyl carbamates, which are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), further illustrates this principle. researchgate.net FAAH is a therapeutic target for pain and other CNS disorders, and its inhibitors often feature a triazole core derived from alkyne precursors. scispace.comnih.gov

Table 2: Bioactive Derivatives and Analogues of this compound

| Compound/Analogue | Synthetic Method | Research Finding/Application |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol | Click Chemistry (CuAAC) researchgate.netscielo.org.mx | Exhibits selective moderate inhibition of Staphylococcus aureus. scielo.org.mxresearchgate.net |

| General Alkyne Fragments | Kinetic Target-Guided Synthesis (KTGS) rsc.org | Used to assemble potent enzyme inhibitors directly in the presence of the biological target. nih.govtandfonline.com |

| O-(1,2,3-Triazol-4-yl)methyl Carbamates | Click Chemistry (CuAAC) researchgate.net | Act as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target. researchgate.netscispace.com |

| Indole-linked 1,2,3-Triazoles | Click Chemistry (CuAAC) | Derivatives have been shown to modulate inflammatory responses. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 1 Prop 2 Yn 1 Yl Cyclopentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 1-(prop-2-yn-1-yl)cyclopentanol. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within the molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various proton environments. The hydroxyl proton typically appears as a broad singlet. The protons of the cyclopentyl ring exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. The methylene (B1212753) protons of the propargyl group and the acetylenic proton also show characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for the quaternary carbon of the cyclopentanol (B49286) ring attached to the hydroxyl and propargyl groups, the methylene carbons of the cyclopentyl ring, the carbons of the propargyl group, and the two sp-hybridized carbons of the alkyne. The specific chemical shifts of these carbons provide a "fingerprint" of the carbon skeleton. For instance, the carbon bearing the hydroxyl group will appear at a characteristic downfield shift.

A representative, though not specific to this exact molecule, ¹³C NMR analysis of a related cyclopentanol derivative showed signals that can be used for comparison. chemicalbook.comchegg.com In a general cyclopentanol, the carbon attached to the hydroxyl group (C1) and the other ring carbons (C2/C5 and C3/C4) have distinct chemical shifts. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for the definitive structural assignment of this compound. whiterose.ac.ukuni-muenchen.de

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on the cyclopentyl ring and between the methylene and acetylenic protons of the propargyl group. uni-konstanz.deresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the ¹³C NMR spectrum. uni-konstanz.deresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is particularly useful for identifying the connections between different functional groups. For example, it can show correlations between the protons of the propargyl group and the quaternary carbon of the cyclopentanol ring, confirming the attachment point of the side chain. uni-konstanz.deresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental composition. researchgate.net For this compound (C₈H₁₂O), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS. This high degree of accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. For example, a related compound, 1-(3-(diethylamino)prop-1-yn-1-yl)cyclopentanol, was analyzed by HRMS to confirm its composition. rsc.org

Chromatographic Separations and Purity Analysis

Chromatographic techniques are essential for separating the target compound from any impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile organic compounds within a sample. nih.govescholarship.org This technique is particularly valuable in the context of this compound for assessing its purity and for analyzing the complex mixtures of volatile products that can arise from its synthesis or subsequent chemical transformations. escholarship.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. mdpi.com An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. mdpi.com The column's inner surface is coated with a stationary phase. Compounds within the mixture interact with this phase differently based on their boiling points and polarities, causing them to travel through the column at different speeds, thus separating them. nih.gov

As each separated compound exits the GC column, it enters the mass spectrometer. mdpi.com The molecules are ionized, typically by electron ionization (EI), which breaks them into charged fragments. rsc.org The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. escholarship.org This mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification.

For instance, in analyzing the product mixture from a reaction involving this compound, GC-MS can separate and identify unreacted starting material, solvents, and various volatile byproducts or desired products. The oven temperature program is crucial for achieving good separation, often starting at a low temperature and gradually increasing to elute compounds with higher boiling points. mdpi.commdpi.com

Table 1: Hypothetical GC-MS Data for Analysis of a Reaction Mixture

| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Compound Identification |

|---|---|---|

| 5.8 | 43, 58, 71 | Acetone (Solvent) |

| 12.3 | 67, 86 | Cyclopentanol (Potential byproduct) |

| 15.1 | 95, 124 | This compound (Starting Material) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic chemistry to monitor the progress of a chemical reaction. libretexts.orgucl.ac.uk It allows the chemist to qualitatively observe the consumption of starting materials and the formation of products over time. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. escholarship.org To monitor a reaction involving this compound, a typical TLC plate would be set up with three lanes:

Starting Material (SM): A spot of the pure this compound.

Co-spot (C): A spot where the pure starting material and the reaction mixture are applied on top of each other.

Reaction Mixture (RM): A spot of the mixture taken directly from the reaction vessel. rochester.edu

The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the compounds in the spots move with it at different rates depending on their polarity and affinity for the silica gel. libretexts.org Less polar compounds travel further up the plate (higher Retention Factor, or Rf), while more polar compounds stick more strongly to the silica and travel shorter distances (lower Rf). libretexts.org

As the reaction proceeds, the spot corresponding to the starting material in the "RM" lane will fade, while a new spot, corresponding to the product, will appear. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane. libretexts.org The co-spot lane is crucial as it helps to definitively identify the starting material spot in the reaction mixture, especially if the Rf values of the reactant and product are very similar. rochester.edu

Table 2: Illustrative TLC Monitoring of a Reaction

| Lane | Description | Rf Value (t=0) | Appearance at t=0 | Rf Value (t=2h) | Appearance at t=2h |

|---|---|---|---|---|---|

| SM | Starting Material | 0.40 | Strong Spot | 0.40 | Strong Spot |

| C | Co-spot | 0.40 | Strong Spot | 0.40 / 0.65 | Two distinct spots |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. masterorganicchemistry.com The technique works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum. masterorganicchemistry.com

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure, which contains a hydroxyl group (-OH), a terminal alkyne group (-C≡CH), and a saturated cyclopentyl ring.

Key expected absorptions include:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group in an alcohol. libretexts.org The broadness is due to hydrogen bonding.

≡C-H Stretch: A sharp, strong absorption typically appearing around 3300 cm⁻¹. This peak is highly diagnostic for a terminal alkyne. libretexts.org

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the C-H bonds of the cyclopentane (B165970) ring. libretexts.org

C≡C Stretch: A weak to medium, sharp absorption in the range of 2260-2100 cm⁻¹. libretexts.org This peak can sometimes be weak or absent in symmetrical alkynes, but it is expected for a terminal alkyne.

C-O Stretch: A moderate to strong absorption in the fingerprint region, typically between 1260-1000 cm⁻¹, indicating the presence of the carbon-oxygen single bond of the alcohol. libretexts.org

Fingerprint Region: The complex region of the spectrum from approximately 1500 to 400 cm⁻¹ contains many overlapping signals from bending vibrations (e.g., C-H bends) that are unique to the molecule as a whole, serving as a "fingerprint" for identification. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Cycloalkane | C-H stretch (sp³) | 2960 - 2850 | Strong |

| Alkyne | C≡C stretch | 2260 - 2100 | Weak to Medium |

Computational Chemistry and Theoretical Investigations of 1 Prop 2 Yn 1 Yl Cyclopentanol Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(prop-2-yn-1-yl)cyclopentanol, these studies would focus on the distribution of electrons and how this dictates the molecule's stability and reactivity. While direct computational studies on this compound are not extensively documented in publicly available literature, we can infer its electronic characteristics by examining theoretical investigations of its constituent functional groups: propargyl alcohol and cyclopentanol (B49286).

The reactivity of propargyl alcohol, a key structural motif in the target molecule, has been the subject of detailed theoretical analysis. For instance, studies on the reaction of propargyl alcohol with hydroxyl radicals have revealed two primary reaction mechanisms: addition to the carbon-carbon triple bond and hydrogen abstraction. nih.gov Density functional theory (DFT) and coupled-cluster methods like CCSD(T) are employed to map the potential energy surface of these reactions. nih.gov Such calculations help in identifying the most likely reaction pathways and the stability of intermediates. In the context of this compound, the cyclopentyl group would introduce steric hindrance and electronic effects that could modulate the reactivity of the propargyl moiety compared to the parent propargyl alcohol.

A key aspect of the electronic structure is the charge distribution, which can be quantified through methods like Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, highlighting the polarization of bonds and the location of acidic and basic centers within the molecule.

Table 1: Calculated Properties of Propargyl Alcohol from a Theoretical Study

| Property | Value | Method of Calculation |

| Reaction Barrier for OH addition to Cα | -0.6 kcal/mol | CCSD(T)/aug-cc-pVTZ//MP2/cc-pVTZ |

| Reaction Barrier for OH addition to Cβ | 0.5 kcal/mol | CCSD(T)/aug-cc-pVTZ//MP2/cc-pVTZ |

| Reaction Barrier for H-abstraction from OH | 9.9 kcal/mol | CCSD(T)/aug-cc-pVTZ//MP2/cc-pVTZ |

| Data is for the parent propargyl alcohol and is illustrative of the types of parameters obtained from quantum mechanical studies. nih.gov |

Mechanistic Probing and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. For this compound, theoretical studies can probe various potential transformations, such as cyclization reactions, additions to the alkyne, and reactions involving the hydroxyl group.

Recent computational work on the cyclization of propargyl alcohols catalyzed by Lewis acids like BF₃·OEt₂ demonstrates the power of DFT in unraveling mechanistic details. acs.org These studies show how the catalyst interacts with the hydroxyl group, facilitating subsequent intramolecular reactions. acs.org For a molecule like this compound, similar computational approaches could be used to explore potential intramolecular cyclizations, where the cyclopentanol ring might participate in or influence the reaction.

Transition state theory, combined with computational chemistry, allows for the calculation of reaction barriers and rate constants. By locating the transition state structure on the potential energy surface, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes. For example, in the reaction of alcohols with o-benzynes, computational studies have been used to distinguish between different possible transition states and to support a Cannizzaro-type mechanism. acs.org This type of analysis would be invaluable in predicting the reactivity of the hydroxyl group of this compound in various chemical environments.

Furthermore, computational modeling can shed light on the role of solvents in chemical reactions. Theoretical insights into the solvent-dependent selectivity in the cyclization of propargyl alcohols have shown that the solvent can fundamentally alter the reaction mechanism by stabilizing different intermediates and transition states. acs.org

Conformational Landscape and Stereochemical Preferences Determination

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses conformational flexibility due to the rotation around the single bonds connecting the cyclopentanol ring and the propargyl group, as well as the puckering of the cyclopentane (B165970) ring itself.

Computational methods can be used to explore the conformational landscape of the molecule to identify the most stable conformers. This is typically done by performing a systematic search of the potential energy surface, followed by geometry optimization and frequency calculations for the identified minima. The relative energies of the different conformers can then be used to determine their populations at a given temperature.

For the cyclopentane ring, the most common conformations are the "envelope" and "twist" forms. The substituents on the ring will influence the relative stability of these puckered conformations. In the case of this compound, the bulky propargyl alcohol group will likely adopt an equatorial position to minimize steric strain.

The orientation of the propargyl group relative to the cyclopentanol ring is another important conformational variable. Intramolecular hydrogen bonding between the hydroxyl group and the alkyne's π-system is a possibility that would significantly influence the preferred conformation. Computational studies can predict the strength and geometric requirements of such interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are highly valuable in medicinal chemistry and materials science for predicting the properties of new compounds without the need for extensive experimental testing.

For a QSRR study on derivatives of this compound, a set of derivatives would first be synthesized or computationally designed. These derivatives could feature various substituents on the cyclopentanol ring or modifications to the propargyl group.

The next step would involve calculating a range of molecular descriptors for each derivative. These descriptors can be categorized as:

Electronic: Partial charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational descriptors.

Topological: Connectivity indices that describe the branching of the molecule.

Thermodynamic: Heats of formation, Gibbs free energies.

The reactivity of each derivative would then be measured experimentally or calculated computationally. This could be, for example, the rate constant for a specific reaction or the binding affinity to a biological target.

Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the calculated descriptors to the observed reactivity. A robust QSRR model can then be used to predict the reactivity of new, untested derivatives of this compound, thereby guiding the design of compounds with desired properties.

While no specific QSRR studies on this compound derivatives are found in the literature, the principles of QSRR have been successfully applied to a wide range of organic compounds, demonstrating the potential of this approach. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Prop-2-yn-1-yl)cyclopentanol in laboratory settings?

- Methodology : The compound can be synthesized via alkylation of cyclopentanol with propargyl bromide under basic conditions. A typical procedure involves reacting cyclopentanol with propargyl bromide in the presence of a base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–25°C. Purification is achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Ensure anhydrous conditions to avoid side reactions.

Q. How can the purity and structural identity of this compound be verified?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the cyclopentanol ring (δ ~1.5–2.2 ppm for ring protons) and the propargyl group (δ ~2.0–2.5 ppm for alkynyl protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (calculated exact mass: 124.0888).

- Infrared Spectroscopy : Look for O–H stretching (~3200–3600 cm) and C≡C stretching (~2100–2260 cm) .

Q. What safety precautions are necessary when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in a tightly sealed container at 10–25°C, away from strong oxidizers and ignition sources .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can thermodynamic parameters guide the optimization of this compound synthesis?

- Methodology : Calculate enthalpy changes () and equilibrium constants () using group contribution methods (e.g., Ruzicka–Domalski for liquid heat capacities, Yoneda for gas-phase entropy). For example, the addition-esterification step (similar to cyclopentene reactions) can be modeled to predict optimal temperatures (e.g., 80–100°C for favorable ) .

- Data Analysis : Compare experimental yields with theoretical predictions to identify kinetic vs. thermodynamic control points. Adjust catalysts (e.g., acid resins) to lower activation barriers .

Q. What crystallographic techniques are suitable for resolving the structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:

- Crystal Growth : Recrystallize from ethanol/water mixtures at low temperatures (4°C).

- Data Collection : Use Mo-Kα radiation () and a CCD detector.

- Refinement : Apply full-matrix least-squares methods to resolve hydrogen bonding (e.g., O–H···O interactions) .

Q. How can computational and experimental data discrepancies in reaction mechanisms be reconciled?

- Case Study : If DFT calculations predict a favored syn-addition pathway for propargyl group attachment, but experimental NMR shows anti-adducts:

Re-evaluate Transition States : Use higher-level theory (e.g., CCSD(T)) to reassess energy barriers.

Solvent Effects : Include implicit solvent models (e.g., CPCM) to account for polarity effects in THF or DMF.

Kinetic Trapping : Perform time-resolved experiments (e.g., stopped-flow IR) to detect intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Hypothesis Testing :

- Controlled Degradation : Expose the compound to varying pH (1–6) and monitor decomposition via GC-MS. Look for cyclopentene or propargyl alcohol byproducts.

- Mechanistic Insight : Propose acid-catalyzed ring-opening or alkyne hydration pathways. Compare activation energies using computational tools (e.g., Gaussian).

- Resolution : If instability is confirmed, recommend storage at neutral pH and avoidance of protic solvents .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.